molecular formula C26H24O6 B11259296 3-(3,4-dimethoxyphenyl)-6-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

3-(3,4-dimethoxyphenyl)-6-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11259296
M. Wt: 432.5 g/mol
InChI Key: PVQHUEPJARDFKW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-6-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxybenzyl alcohol in the presence of a suitable acid catalyst to form the intermediate benzyl ether. This intermediate is then subjected to cyclization with 4-methylcoumarin under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-propionic acid
  • 3,4-Dimethoxyhydrocinnamic acid

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-6-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is unique due to its chromen-2-one core structure and the presence of both methoxy and benzyl ether groups

Properties

Molecular Formula

C26H24O6

Molecular Weight

432.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C26H24O6/c1-16-21-14-20(31-15-17-5-8-19(28-2)9-6-17)10-12-22(21)32-26(27)25(16)18-7-11-23(29-3)24(13-18)30-4/h5-14H,15H2,1-4H3

InChI Key

PVQHUEPJARDFKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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